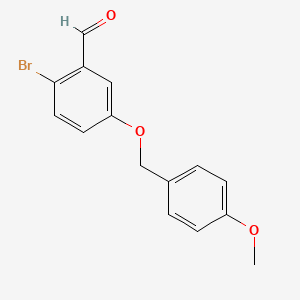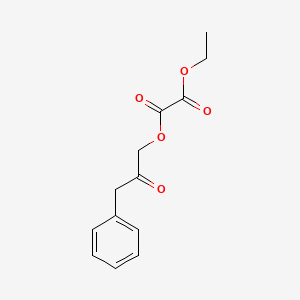
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is an organic compound that features a bromine atom and a methoxybenzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of the 4-methoxybenzyloxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent like methanol.
Major Products
Substitution: Formation of 5-(4-Methoxybenzyloxy)-2-aminobenzaldehyde or 5-(4-Methoxybenzyloxy)-2-thiobenzaldehyde.
Oxidation: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzoic acid.
Reduction: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzyl alcohol.
Aplicaciones Científicas De Investigación
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-methoxybenzyloxy)pyridine
- 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Uniqueness
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a bromine atom and a methoxybenzyloxy group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
2-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-4-2-11(3-5-13)10-19-14-6-7-15(16)12(8-14)9-17/h2-9H,10H2,1H3 |
Clave InChI |
UATIKWRZKOCDID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
